molecular formula C7H16ClNO B2668795 2,4-Dimethyloxan-4-amine hydrochloride CAS No. 2089277-28-9

2,4-Dimethyloxan-4-amine hydrochloride

Cat. No.: B2668795
CAS No.: 2089277-28-9
M. Wt: 165.66
InChI Key: FOFOZLUXGCVXLM-UHFFFAOYSA-N
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Description

2,4-Dimethyloxan-4-amine hydrochloride is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyloxan-4-amine hydrochloride typically involves nucleophilic substitution reactions. One common method is the alkylation of ammonia with haloalkanes, where a large excess of ammonia is used to ensure the formation of primary amines . The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as reductive amination. This process includes the nucleophilic addition of a carbonyl group to form an imine, followed by the reduction of the imine to an amine using reducing agents like sodium borohydride or lithium aluminum hydride .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyloxan-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, nitro compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,4-Dimethyloxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various chemical reactions that modify its structure and activity. The compound’s effects are mediated through its interactions with enzymes and other biomolecules, influencing biochemical pathways and cellular processes .

Properties

IUPAC Name

2,4-dimethyloxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-5-7(2,8)3-4-9-6;/h6H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFOZLUXGCVXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089277-28-9
Record name 2,4-dimethyloxan-4-amine hydrochloride
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